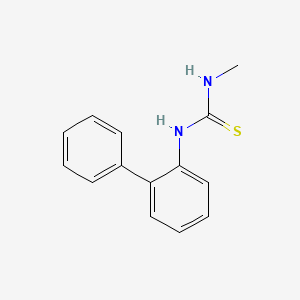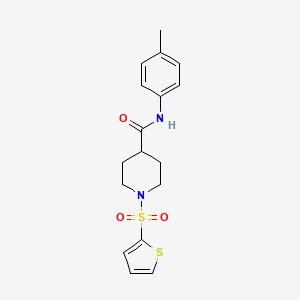
N-2-biphenylyl-N'-methylthiourea
Overview
Description
N-2-biphenylyl-N'-methylthiourea (abbreviated as BTMU) is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. BTMU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
N-2-biphenylyl-N'-methylthiourea works by inhibiting the activity of certain enzymes that are involved in various metabolic processes. It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of uric acid. N-2-biphenylyl-N'-methylthiourea has also been shown to inhibit the activity of certain enzymes that are involved in the replication of viruses and fungi.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-methylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. N-2-biphenylyl-N'-methylthiourea has also been shown to exhibit antitumor, antiviral, and antifungal properties. Additionally, N-2-biphenylyl-N'-methylthiourea has been shown to exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-biphenylyl-N'-methylthiourea in lab experiments is its wide range of applications. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using N-2-biphenylyl-N'-methylthiourea in lab experiments is its potential toxicity. High doses of N-2-biphenylyl-N'-methylthiourea have been shown to be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-2-biphenylyl-N'-methylthiourea. One area of research could be the development of more effective synthesis methods for N-2-biphenylyl-N'-methylthiourea. Another area of research could be the development of new applications for N-2-biphenylyl-N'-methylthiourea in the field of medicine. Additionally, research could be conducted on the potential use of N-2-biphenylyl-N'-methylthiourea in the development of new diagnostic tools for various diseases.
Scientific Research Applications
N-2-biphenylyl-N'-methylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antiviral, and antifungal properties. N-2-biphenylyl-N'-methylthiourea has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
1-methyl-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLICIRVKOUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-methylthiourea | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)